1,3,7-Tribromo-dibenzofuran
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Overview
Description
1,3,7-Tribromo-dibenzofuran is a chemical compound with the molecular formula C₁₂H₅Br₃O and a molecular weight of 404.879 g/mol . It belongs to the class of dibenzofurans, which are tricyclic aromatic compounds consisting of a benzofuran fused with a benzene ring . This compound is characterized by the presence of three bromine atoms at positions 1, 3, and 7 on the dibenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as chloroform or carbon tetrachloride to facilitate the dissolution of reactants and products .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dibenzofuran or partially brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted dibenzofuran derivatives.
Oxidation Reactions: Products include oxidized dibenzofuran compounds.
Reduction Reactions: Products include dibenzofuran and partially brominated derivatives.
Scientific Research Applications
1,3,7-Tribromo-dibenzofuran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other dibenzofuran derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1,3,7-tribromo-dibenzofuran involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,4,7-Tribromo-dibenzofuran: Similar in structure but with bromine atoms at positions 1, 4, and 7.
1,3,5-Tribromo-dibenzofuran: Similar in structure but with bromine atoms at positions 1, 3, and 5.
Dibenzofuran: The parent compound without bromine substitution
Uniqueness
1,3,7-Tribromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 1, 3, and 7 can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
617707-41-2 |
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Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,3,7-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-8-10(4-6)16-11-5-7(14)3-9(15)12(8)11/h1-5H |
InChI Key |
HBLMUGVRNAKHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C2C(=CC(=C3)Br)Br |
Origin of Product |
United States |
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